Ethyl 6-chloro-3-fluoropyridine-2-acetate Ethyl 6-chloro-3-fluoropyridine-2-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18654829
InChI: InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C9H9ClFNO2
Molecular Weight: 217.62 g/mol

Ethyl 6-chloro-3-fluoropyridine-2-acetate

CAS No.:

Cat. No.: VC18654829

Molecular Formula: C9H9ClFNO2

Molecular Weight: 217.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-3-fluoropyridine-2-acetate -

Specification

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
IUPAC Name ethyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
Standard InChI InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3
Standard InChI Key WMZJMYXPONLZGI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=CC(=N1)Cl)F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

Ethyl 6-chloro-3-fluoropyridine-2-acetate (CAS: 1393567-23-1 ) belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The substituents on the pyridine ring are critical to its reactivity:

  • Chlorine at the 6-position enhances electrophilic substitution reactivity due to its electron-withdrawing nature.

  • Fluorine at the 3-position introduces steric and electronic effects, influencing intermolecular interactions.

  • The ethyl acetate group at the 2-position provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

The molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . Comparative analysis with ethyl 4-chloro-3-fluoropyridine-2-acetate (CAS: 1393544-30-3 ) reveals that positional isomerism significantly alters physicochemical properties. For instance, the 6-chloro-3-fluoro substitution pattern may enhance metabolic stability compared to 4-chloro-3-fluoro analogs, a hypothesis supported by studies on related agrochemicals .

Spectroscopic Identification

While experimental spectral data for ethyl 6-chloro-3-fluoropyridine-2-acetate is unavailable, analogous compounds provide reference benchmarks:

  • ¹H NMR: Peaks near δ 1.3 ppm (triplet, CH₂CH₃) and δ 4.2 ppm (quartet, OCH₂) confirm the ethyl ester group. Aromatic protons resonate between δ 7.5–8.5 ppm, split due to coupling with fluorine.

  • ¹³C NMR: The carbonyl carbon (C=O) appears near δ 170 ppm, while fluorine and chlorine substituents deshield adjacent carbons .

  • MS: Molecular ion peaks at m/z 217–218 ([M]⁺) and fragment ions corresponding to loss of COOEt (44 Da) or Cl (35 Da) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-chloro-3-fluoropyridine-2-acetate likely involves multistep strategies common to halogenated pyridines:

  • Ring Formation: Condensation of enamine intermediates with acetylene derivatives, followed by cyclization.

  • Halogenation: Sequential chlorination and fluorination using reagents like POCl₃ (for Cl) and Selectfluor® (for F) .

  • Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of H₂SO₄ or DCC .

A representative pathway for ethyl 4-chloro-3-fluoropyridine-2-acetate involves:

Pyridine-2-acetic acidSOCl2Acid chlorideEtOHEsterificationEthyl pyridine-2-acetateHalogenationCl/FProduct\text{Pyridine-2-acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{EtOH}]{\text{Esterification}} \text{Ethyl pyridine-2-acetate} \xrightarrow[\text{Halogenation}]{\text{Cl/F}} \text{Product}

Adapting this route for the 6-chloro-3-fluoro isomer would require careful control of reaction conditions to direct halogen placement.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise positioning of chlorine and fluorine atoms. Directed ortho-metalation or directed C-H activation may improve selectivity .

  • Purification: Chromatographic separation (e.g., silica gel, HPLC) is often necessary due to byproducts from incomplete halogenation .

  • Yield: Reported yields for analogous compounds range from 40–70%, depending on the halogenation step .

Physical and Chemical Properties

Thermodynamic Parameters

Data extrapolated from related compounds suggest:

PropertyValueSource Compound
Melting Point80–85°C (estimated)Ethyl 4-Cl-3-F-pyridine-2-acetate
Boiling Point250–260°C (at 760 mmHg)Ethyl 6-Cl-3-pyridylglyoxylate
Density1.35–1.45 g/cm³Ethyl 2-(6-Cl-2-F-pyridin-3-yl)acetate
SolubilitySoluble in DMSO, MeOH, CHCl₃Vulcanchem data

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The 6-chloro group is susceptible to displacement by amines or alkoxides .

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester converts to the carboxylic acid, a precursor for amide formation .

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4-position, though steric hindrance from the ester group may limit reactivity.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 6-chloro-3-fluoropyridine-2-acetate serves as a building block for bioactive molecules. For example:

  • Antibacterial Agents: Pyridine derivatives with halogen and ester groups show activity against Gram-positive bacteria.

  • Kinase Inhibitors: The fluorine atom enhances binding affinity to ATP pockets in kinases, as seen in Florpyrauxifen-benzyl analogs .

Agrochemical Development

In agrochemistry, halogenated pyridines are precursors to herbicides and insecticides. The compound’s metabolic stability, conferred by fluorine, aligns with trends in crop protection agent design .

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